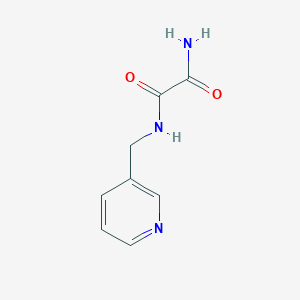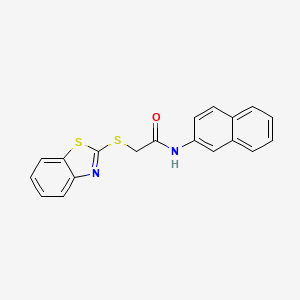![molecular formula C22H23N3O5S B11646267 N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide](/img/structure/B11646267.png)
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimetil-1,2-oxazol-5-il)-4-{[(1E)-3-(4-etoxi fenil)-3-oxoprop-1-en-1-il]amino}bencenosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de oxazol, un grupo sulfonamida y una porción de etoxi fenil, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-dimetil-1,2-oxazol-5-il)-4-{[(1E)-3-(4-etoxi fenil)-3-oxoprop-1-en-1-il]amino}bencenosulfonamida típicamente implica múltiples pasos, comenzando con la preparación del anillo de oxazol. El anillo de oxazol se puede sintetizar a través de la ciclización de precursores apropiados en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-dimetil-1,2-oxazol-5-il)-4-{[(1E)-3-(4-etoxi fenil)-3-oxoprop-1-en-1-il]amino}bencenosulfonamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; típicamente en solventes anhidros.
Sustitución: Agentes halogenantes, nucleófilos o electrófilos; condiciones variables de temperatura y solvente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3,4-dimetil-1,2-oxazol-5-il)-4-{[(1E)-3-(4-etoxi fenil)-3-oxoprop-1-en-1-il]amino}bencenosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor en varias vías biológicas.
Medicina: Se explora su potencial terapéutico para tratar enfermedades, particularmente aquellas que involucran inflamación o cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-dimetil-1,2-oxazol-5-il)-4-{[(1E)-3-(4-etoxi fenil)-3-oxoprop-1-en-1-il]amino}bencenosulfonamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y, por lo tanto, modulando los procesos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Propiedades
Fórmula molecular |
C22H23N3O5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-4-29-19-9-5-17(6-10-19)21(26)13-14-23-18-7-11-20(12-8-18)31(27,28)25-22-15(2)16(3)24-30-22/h5-14,23,25H,4H2,1-3H3/b14-13+ |
Clave InChI |
FTCXQKGKVBUCMC-BUHFOSPRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646187.png)
![(4E)-1-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11646189.png)
![(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11646193.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11646205.png)

![4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate](/img/structure/B11646211.png)
![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)



![(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11646248.png)
![(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)[(2-methylphenyl)amino]methylidene]amino acetate](/img/structure/B11646251.png)

![4-tert-butyl-N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11646266.png)
